(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid
Overview
Description
“(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular weight of 209.03 . It is a type of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by IR, 1 H NMR, 13 C NMR and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Phenylboronic acids, including “this compound”, are often used as reactants in coupling reactions . They have been used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 209.03 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.6±52.0 °C at 760 mmHg .Scientific Research Applications
1. Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries
A study by Kucuk and Abe (2020) explored the use of boron-based anion acceptors (AAs), including compounds structurally similar to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). They found that the acidity strength of the borates impacts the electrochemical compatibility and performance of the batteries, with certain borates enhancing fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).
2. Colorimetric Sensing of Fluoride Ions
Wade and Gabbaï (2009) investigated the use of pyridinium boranes, similar in structure to this compound, for colorimetric turn-on sensing of fluoride ions in H2O/CHCl3 mixtures. They found that fluoride binding induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
3. Modulation of Carbon Nanotube Properties
Mu et al. (2012) demonstrated that phenyl boronic acids, related to this compound, can modulate the optical properties of single-walled carbon nanotubes (SWNTs) when conjugated to polyethylene glycol. This study provides insights into the potential application of these compounds in enhancing the photoluminescence quantum yield of SWNTs (Mu et al., 2012).
4. Crystal Structure and Physicochemical Properties
Huang et al. (2021) synthesized and analyzed compounds structurally similar to this compound, providing detailed crystallographic, conformational, and physicochemical analyses. These findings contribute to the understanding of molecular structures and properties of similar boronic acid ester intermediates (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMKDJAANPCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.